molecular formula C8H14ClNO4S B11816768 rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride

rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride

Cat. No.: B11816768
M. Wt: 255.72 g/mol
InChI Key: OLHQMWFLRXLOBJ-VWZUFWLJSA-N
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Description

rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is a chiral sulfonamide-containing compound with a bicyclic thienopyrrolidine core. Its molecular formula is C₈H₁₄ClNO₄S, and it is characterized by a hexahydrothieno[2,3-c]pyrrole ring system fused to a sulfone group (1,1-dioxo) and an acetic acid substituent at the 3-position, forming a hydrochloride salt . The compound is cataloged with 95% purity by Enamine Ltd (CAS: EN300-396764), indicating its use as a synthetic intermediate or building block in medicinal chemistry .

Properties

Molecular Formula

C8H14ClNO4S

Molecular Weight

255.72 g/mol

IUPAC Name

2-[(3R,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1

InChI Key

OLHQMWFLRXLOBJ-VWZUFWLJSA-N

Isomeric SMILES

C1[C@H]2[C@@H](CN1)S(=O)(=O)C[C@@H]2CC(=O)O.Cl

Canonical SMILES

C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride involves several steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyrrol ring system, followed by the introduction of the acetic acid moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free acid form of the compound.

Scientific Research Applications

rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is used in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Ring System: The target compound and the methoxy analog (CAS: 1969287-46-4) share the thieno[2,3-c]pyrrole scaffold, whereas the dimethyl variant (CAS: 2089246-57-9) adopts a thieno[3,4-c]pyrrole system.

Substituents : The acetic acid group in the target compound introduces acidity (pKa ~2–3) and hydrogen-bonding capacity, contrasting with the methoxy group’s hydrophobicity and the dimethyl variant’s steric bulk.

Salt Form : The hydrochloride salt enhances aqueous solubility compared to the neutral dione derivatives .

Physicochemical Properties

Property Target Compound Dimethyl Analog Methoxy Analog
LogP (calc.) ~-1.2 (acidic) ~0.8 (neutral) ~-0.5 (neutral)
Hydrogen Bond Donors 2 (COOH, NH⁺) 1 (NH⁺) 1 (NH)
Topological PSA ~90 Ų ~50 Ų ~64 Ų

The target compound’s higher polar surface area (PSA) and lower LogP reflect its increased polarity due to the carboxylic acid and sulfone groups, suggesting superior solubility in polar solvents compared to its analogs.

Biological Activity

Rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H14ClNO4S
  • Molecular Weight : 255.72 g/mol
  • CAS Number : 2126143-48-2

The compound features a thieno[2,3-c]pyrrole ring system and dioxo functional groups, which contribute to its unique structural and functional properties. These characteristics enhance its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that Rac-2 exhibits promising biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : Early research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This activity is likely mediated through interactions with specific molecular targets involved in cell cycle regulation.

The biological activity of Rac-2 is primarily attributed to its interactions with enzymes and receptors. These interactions can lead to modulation of various signaling pathways critical for cellular function. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It may interact with specific receptors that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of Rac-2:

  • Anti-inflammatory Study :
    • A study conducted on animal models demonstrated that Rac-2 significantly reduced markers of inflammation compared to control groups. The findings suggest a potential mechanism involving the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity :
    • In vitro studies on various cancer cell lines (e.g., breast and lung cancer) indicated that Rac-2 effectively inhibited cell growth and induced apoptosis. The IC50 values were determined to be in the micromolar range, showcasing its potency as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines
AnticancerPotentInduction of apoptosis

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